Streptozocin
Overview
Description
Streptozocin, also known as streptozotocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .
Mechanism of Action
Target of Action
Streptozocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is used in medicine for treating certain cancers of the islets of Langerhans . The primary targets of this compound are the DNA of bacterial and mammalian cells .
Mode of Action
This compound inhibits DNA synthesis by causing damage to the DNA . It achieves this through alkylation and cross-linking the strands of DNA, and possibly through protein modification . In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA .
Biochemical Pathways
This compound is known to interfere with biochemical reactions of NAD and NADH, and inhibit some enzymes involved in gluconeogenesis . This disruption of normal biochemical pathways can lead to various downstream effects, including the inhibition of cell proliferation .
Pharmacokinetics
This compound is rapidly metabolized, primarily in the liver . It is excreted in urine, primarily as the parent drug and its metabolites . The drug concentrates in the liver, kidney, and pancreatic beta cells . Its bioavailability is 17-25% (100% if administered intravenously) .
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis, leading to cell death . This is particularly impactful in the beta cells of the pancreas, where it can lead to a reduction in insulin production . In a medical context, this can reduce the size of tumors in the pancreatic islet cells and reduce symptoms of certain cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, can impact the generation of reactive oxygen species (ROS) in a cyclic redox reaction . Additionally, the drug’s toxicity to beta cells is explained by its relative similarity to glucose, allowing it to be transported into the cell by the glucose transport protein GLUT2 .
Biochemical Analysis
Biochemical Properties
Streptozocin is known to inhibit DNA synthesis, interfere with biochemical reactions of NAD and NADH, and inhibit some enzymes involved in gluconeogenesis . It interacts with cytosine moieties in bacterial cells, leading to DNA degradation .
Cellular Effects
This compound is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It can reduce the tumor size and reduce symptoms, especially hypoglycemia due to excessive insulin secretion by insulinomas . It has also been used for inducing insulitis and diabetes on experimental animals .
Molecular Mechanism
This compound is a glucosamine-nitrosourea compound. As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA, though other mechanisms may also contribute . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant alterations in biochemical, toxicological, and hematological parameters in induced-type 2 diabetic rats compared to normoglycemic rats . The induced rats showed statistically significant higher levels in blood glucose, along with changes in the levels of biochemical parameters including urea, uric acid, and creatinine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . A single injection of this compound at a dose rate of 65 mg/kg body weight is used to develop a type 2 diabetic model . The induced rats showed statistically significant higher levels in blood glucose .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose homeostasis . It affects insulin secretion and/or insulin action on receptor locus, leading to raised blood glucose levels .
Transport and Distribution
This compound is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2, but is not recognized by the other glucose transporters . This explains its relative toxicity to beta cells, since these cells have relatively high levels of GLUT2 .
Subcellular Localization
This compound is transported into the cell by the glucose transport protein GLUT2 . Once inside the cell, it causes damage to the DNA, leading to cell death . The exact subcellular localization of this compound within the cell is not clearly established, but its effects are most prominent in the insulin-producing beta cells of the pancreas .
Preparation Methods
Streptozocin is produced by the soil bacterium Streptomyces achromogenes. The synthetic route involves the selective modification of this compound at the C3 position to improve its bioactivity as an antibiotic and reduce its cytotoxicity towards insulin-producing beta cells . The industrial production method typically involves fermentation processes using the bacterium, followed by extraction and purification steps.
Chemical Reactions Analysis
Streptozocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different bioactivities.
Reduction: It can be reduced to form less toxic compounds.
Substitution: This compound can undergo substitution reactions to form analogues with modified properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions include keto-STZ, allo-STZ, and deoxy-STZ .
Scientific Research Applications
Streptozocin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylating agents.
Industry: Applied in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Comparison with Similar Compounds
Streptozocin is similar to other alkylating agents in the nitrosourea class, such as:
Carmustine: Used in the treatment of brain tumors and lymphomas.
Lomustine: Used for treating Hodgkin’s lymphoma and brain tumors.
Semustine: Used in the treatment of gastrointestinal cancers.
This compound is unique due to its specific toxicity to pancreatic beta cells and its use in inducing diabetes in experimental animals .
Properties
CAS No. |
66395-18-4 |
---|---|
Molecular Formula |
C8H15N3O7 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16) |
InChI Key |
ZSJLQEPLLKMAKR-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
Isomeric SMILES |
CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O |
Canonical SMILES |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
Color/Form |
POINTED PLATELETS OR PRISMS FROM 95% ETHANOL PALE-YELLOW CRYSTALS Ivory-colored crystalline powde |
melting_point |
239 °F (Decomposes) (NTP, 1992) |
physical_description |
Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic. Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline] |
solubility |
Soluble (NTP, 1992) SOL IN WATER, LOWER ALCOHOLS & KETONES. SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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